![molecular formula C17H28N4O B3836612 N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}propanamide](/img/structure/B3836612.png)
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}propanamide
Overview
Description
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a member of the class of compounds known as azobenzenes, which are characterized by a nitrogen-nitrogen double bond that can be photoisomerized upon exposure to light.
Mechanism of Action
The mechanism of action of N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}propanamide is based on its ability to undergo photoisomerization upon exposure to light. The compound exists in two isomeric forms, a trans form and a cis form. The trans form is stable in the dark, while the cis form is unstable and quickly reverts back to the trans form. Upon exposure to light, the cis form is stabilized, allowing for the precise control of drug release or cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}propanamide are dependent on the specific application. In drug delivery systems, the compound can be designed to release a drug at a specific time and location, reducing the potential for side effects. In optogenetics, the compound can be used to control cellular processes with high temporal and spatial resolution.
Advantages and Limitations for Lab Experiments
The advantages of using N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}propanamide in lab experiments include its precise control over drug release or cellular processes and its potential for use in optogenetics. However, the limitations of the compound include its complex synthesis method and the potential for photodegradation over time.
Future Directions
For research on N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}propanamide include the development of more efficient and cost-effective synthesis methods, the optimization of drug delivery systems, and the exploration of new applications in optogenetics and other fields. Additionally, research can be conducted on the potential for the compound to be used in combination with other drugs or therapies to enhance their efficacy.
Scientific Research Applications
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}propanamide has been studied extensively for its potential applications in biomedical research. One of the most promising applications is as a photo-controlled drug delivery system. The compound can be designed to release a drug upon exposure to light, allowing for precise control over drug release. Additionally, the compound has been studied for its potential use in optogenetics, a field that uses light to control cellular processes.
properties
IUPAC Name |
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-4-16(22)19-13(2)15-12-18-17(20-14(15)3)21-10-8-6-5-7-9-11-21/h12-13H,4-11H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDKMBNDSAKOEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CN=C(N=C1C)N2CCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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